molecular formula C43H36O17 B571668 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin CAS No. 349545-02-4

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin

Cat. No.: B571668
CAS No.: 349545-02-4
M. Wt: 824.744
InChI Key: IFLHDGGEJKVLAF-ASZZAFOJSA-N
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Description

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin is a flavonoid compound that can be isolated from the plant Quercus ilex . Flavonoids are a class of polyphenolic compounds known for their diverse biological activities and are widely distributed in the plant kingdom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin involves multiple steps, including acetylation and coumaroylation of the parent flavonoid. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For instance, acetylation typically requires acetic anhydride and a base like pyridine, while coumaroylation involves p-coumaric acid and a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources like Quercus ilex, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions in a controlled environment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin is unique due to its specific acetylation and coumaroylation pattern, which may confer distinct biological activities compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8-/t33-,39-,41+,42-,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLHDGGEJKVLAF-ASZZAFOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C\C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H36O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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